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Compound of Interest

Compound Name: 1,3-Thiazolidine-4-carbohydrazide

Cat. No.: B123205

Thiazolidinone and its derivatives represent a versatile class of heterocyclic compounds that
have garnered significant attention in medicinal chemistry due to their broad spectrum of
pharmacological activities.[1][2][3] The thiazolidinone scaffold, a five-membered ring containing
a sulfur and a nitrogen atom, serves as a privileged structure that can be readily modified at
various positions to modulate its biological effects.[4] This guide provides a comparative
analysis of the structure-activity relationships (SAR) of thiazolidinone analogs in three key
therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities. The information is
tailored for researchers, scientists, and drug development professionals, presenting
guantitative data, detailed experimental protocols, and visual representations of key concepts.

Anticancer Activity of Thiazolidinone Analogs

Thiazolidinone derivatives have emerged as a promising class of anticancer agents, exhibiting
cytotoxicity against a wide range of human cancer cell lines.[5][6][7] The mechanism of their
anticancer action is often attributed to the inhibition of specific enzymes and signaling
pathways crucial for cancer cell proliferation and survival.[6]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thiazolidinone analogs is significantly influenced by the nature and
position of substituents on the thiazolidinone core. The key positions for modification are
typically the N-3 and C-5 positions.
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» Substitution at the N-3 position: The presence of bulky and lipophilic groups at the N-3
position is often associated with enhanced anticancer activity. For instance, the introduction
of substituted phenyl rings or other heterocyclic moieties can lead to potent cytotoxic effects.

[8]

o Substitution at the C-5 position: The C-5 position is frequently substituted with a benzylidene
or a similar arylidene moiety. The electronic properties and substitution pattern of this
aromatic ring play a crucial role in determining the anticancer potency. Electron-withdrawing
groups on the arylidene ring have been shown to enhance activity in several studies.[9]

» Hybrid Molecules: The concept of molecular hybridization, where the thiazolidinone scaffold
is combined with other pharmacologically active moieties, has led to the development of
highly potent anticancer agents.[8]
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Comparative Data of Potent Anticancer Thiazolidinone
Analogs
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The following table summarizes the in vitro cytotoxic activity of representative thiazolidinone
analogs against various human cancer cell lines.

Compound Cancer Cell Line IC50 (pM) Reference
Compound 28 HelLa (cervical) 3.2+05 [6]
MCF-7 (breast) 2105 [6]

LNCaP (prostate) 29+0.3 [6]

A549 (lung) 46+0.8 [6]

Compound 1 MCF-7 (breast) 0.37 [6]
Compound 2 MCF-7 (breast) 0.54 [6]
HepG2 (liver) 0.24 [6]

Compound 3 HepG2 (liver) 2.28 [6]
Hybrid 11 MCF-7 (breast) 5.02 [8]
MDA-MB-231 (breast)  15.24 [8]

Hybrid 55 HCT-15 (colon) 0.92 [8]
Hybrid 56 MCF-7 (breast) 6.06 [8]
OVCAR-3 (ovarian) 5.12 [8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
assay for assessing cell metabolic activity.

o Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 103to 1 x 104
cells/well and incubated for 24 hours to allow for cell attachment.

o Compound Treatment: The cells are then treated with various concentrations of the
thiazolidinone analogs and incubated for 48-72 hours.
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o MTT Addition: After the incubation period, the medium is removed, and 100 pyL of MTT
solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then
incubated for 4 hours at 37°C.

e Formazan Solubilization: The MTT solution is removed, and 100 pL of dimethyl sulfoxide
(DMSO) is added to each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: The percentage of cell viability is calculated relative to the untreated control
cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth)
is determined.

Antimicrobial Activity of Thiazolidinone Analogs

Thiazolidinone derivatives have demonstrated significant activity against a broad range of
pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as
fungi.[10][11][12] Their mechanism of action is often linked to the inhibition of essential
microbial enzymes.[10]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiazolidinone analogs is dictated by the substituents at various
positions of the core structure.

» Position 2: Modifications at this position, such as the introduction of different aryl or
heterocyclic rings, can significantly influence the antimicrobial spectrum and potency.

o Position 3: The nature of the substituent at the N-3 position is critical. The presence of
certain aromatic or aliphatic side chains can enhance the activity against specific microbial
strains.

e Position 5: The arylidene group at the C-5 position is a common feature in antimicrobial
thiazolidinones. The substitution pattern on this aromatic ring can modulate the lipophilicity
and electronic properties of the molecule, thereby affecting its ability to penetrate microbial
cell walls and interact with target enzymes.
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Comparative Data of Potent Antimicrobial
Thiazolidinone Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected

thiazolidinone analogs against various microbial strains.

Compound Microbial Strain MIC (mg/mL) Reference

Compound 5 S. Typhimurium 0.008 - 0.06 [11]
Gram-positive

General Analogs 2 -16 (ug/mL) [12]

bacteria

Experimental Protocol: Broth Microdilution Method for
MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory
Concentration (MIC) of an antimicrobial agent.
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e Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in
a suitable broth medium to a concentration of approximately 5 x 10> colony-forming units
(CFU)/mL.

» Serial Dilution: The thiazolidinone analog is serially diluted in the broth medium in a 96-well
microtiter plate to obtain a range of concentrations.

 Inoculation: Each well is inoculated with the standardized microbial suspension.

 Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for
bacteria, 25-30°C for fungi) for 18-24 hours.

o MIC Determination: The MIC is determined as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity of Thiazolidinone
Analogs

Thiazolidinone derivatives have shown significant promise as anti-inflammatory agents,
primarily through their ability to inhibit key enzymes involved in the inflammatory cascade, such
as cyclooxygenases (COX) and lipoxygenases (LOX).[13][14][15]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of thiazolidinone analogs is closely linked to the structural
features of the molecule.

o Core Structure: The thiazolidinone ring itself is a crucial pharmacophore for anti-inflammatory
activity.

e Substituents on the Arylidene Ring: The nature and position of substituents on the arylidene
moiety at the C-5 position are critical. For example, methoxy substituents at the para- and
meta-positions of the benzylidene ring have been shown to be important for biological
activity.[14]

o Hybridization with other Anti-inflammatory Scaffolds: Combining the thiazolidinone nucleus
with other known anti-inflammatory pharmacophores can lead to synergistic effects and
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Comparative Data of Potent Anti-inflammatory
Thiazolidinone Analogs

The following table summarizes the in vivo anti-inflammatory activity of representative

thiazolidinone analogs.
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Anti-inflammatory Activity
Compound . Reference
(% inhibition)

Compound #3 69.57 [14]
Compound #4 57.8 - 69.57 [14]
Compound #6 57.8 - 69.57 [14]
Compound #8 57.8 - 69.57 [14]
Indomethacin (Reference) 47 [14]

Experimental Protocol: Carrageenan-induced Paw
Edema Assay

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new
compounds.

» Animal Model: Wistar rats are typically used for this assay.

o Compound Administration: The test compounds (thiazolidinone analogs) or the vehicle
(control) are administered orally or intraperitoneally to the animals.

 Induction of Inflammation: After a specific period (e.g., 1 hour), a sub-plantar injection of 0.1
mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce
localized edema.

o Measurement of Paw Volume: The paw volume is measured using a plethysmometer at
different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

» Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by
comparing the mean increase in paw volume of the treated group with that of the control

group.

In conclusion, the thiazolidinone scaffold represents a highly versatile and promising platform
for the development of novel therapeutic agents. The structure-activity relationship studies
highlighted in this guide demonstrate that strategic modifications of the thiazolidinone core can
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lead to the discovery of potent and selective anticancer, antimicrobial, and anti-inflammatory
compounds. Further exploration of this chemical space, guided by the principles of medicinal
chemistry and aided by computational tools, is expected to yield new drug candidates with
improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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